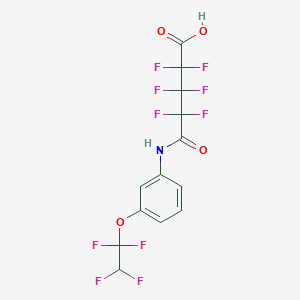

2,2,3,3,4,4-Hexafluoro-4-(N-(3-(1,1,2,2-tetrafluoroethoxy)phenyl)carbamoyl)butanoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

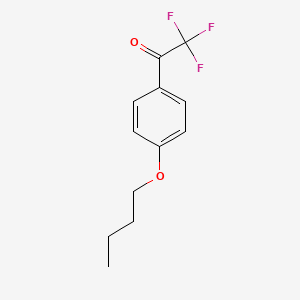

Fluorinated compounds, like the one you’re asking about, are often used in various industries due to their unique properties. They are typically characterized by high thermal stability, chemical resistance, and unique surface properties .

Synthesis Analysis

The synthesis of fluorinated compounds can be complex and often involves several steps. One common method is the use of fluorinating agents, which can introduce fluorine atoms into the molecule .Molecular Structure Analysis

The molecular structure of fluorinated compounds is typically characterized by the presence of multiple fluorine atoms. These atoms can significantly influence the physical and chemical properties of the molecule .Physical And Chemical Properties Analysis

Fluorinated compounds are known for their high thermal stability, chemical resistance, and unique surface properties. They often have low surface tension, high density, and low reactivity .Scientific Research Applications

Ferroelectric Liquid Crystals

One notable application is in the development of novel ferroelectric liquid crystals (FLCs), as demonstrated by Aoki and Nohira (1997). They synthesized a ferroelectric liquid crystal using optically active components, aiming for a high spontaneous polarization value and fast response times. Although the specific compound was not mentioned, the research into FLCs underscores the potential of fluorinated compounds in enhancing the electrical properties of liquid crystals for applications in displays and optical devices (Aoki & Nohira, 1997).

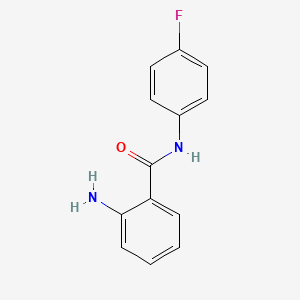

Antibacterial Agents

Another significant area of application is in the synthesis of arylfluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acids for their antibacterial activity. Chu et al. (1986) prepared novel compounds characterized by fluorine atoms and substituted amino groups, showing excellent in vitro potency and in vivo efficacy as antibacterial agents. This highlights the role of fluorinated compounds in the development of new pharmaceuticals (Chu et al., 1986).

Fluoro-Substituted α-Amino Acids

The synthesis of new types of fluoro-substituted α-amino, α-hydroxy, and α-mercapto acids using hexafluoroacetone as a protecting and activating reagent represents a fascinating application in peptide and depsipeptide modification. Osipov et al. (2004) illustrated the potential of partially fluorinated a-functionalized carboxylic acids in the rational design and elucidation of secondary structures, contributing to advancements in biochemistry and materials science (Osipov et al., 2004).

Synthetic Ion Channels

Ali et al. (2012) utilized a photolabile protecting group to demonstrate the optical gating of nanofluidic devices based on synthetic ion channels. The application of fluorinated compounds in the control of ionic species transport through nanochannels opens new avenues for light-induced controlled release, sensing, and information processing, highlighting the compound's versatility in nanotechnology (Ali et al., 2012).

Environmental Science

In the environmental science domain, Ellis et al. (2004) explored the degradation of fluorotelomer alcohols as a likely atmospheric source of perfluorinated carboxylic acids. This study provides insights into the environmental fate and impact of fluorinated materials, emphasizing the need for understanding the ecological implications of chemical compounds (Ellis et al., 2004).

Safety and Hazards

Future Directions

The field of fluorinated compounds is a dynamic area of research, with new synthesis methods and applications being developed regularly. Future directions may include the development of more efficient synthesis methods, the exploration of new applications, and the study of the environmental impact of these compounds .

properties

IUPAC Name |

2,2,3,3,4,4-hexafluoro-5-oxo-5-[3-(1,1,2,2-tetrafluoroethoxy)anilino]pentanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H7F10NO4/c14-7(15)12(20,21)28-6-3-1-2-5(4-6)24-8(25)10(16,17)13(22,23)11(18,19)9(26)27/h1-4,7H,(H,24,25)(H,26,27) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYDGMCWPQWLFOL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)OC(C(F)F)(F)F)NC(=O)C(C(C(C(=O)O)(F)F)(F)F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H7F10NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

431.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Tert-butyl-3-phenyl-7-(4-phenylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2841225.png)

![5-((2,6-Dimethylmorpholino)(3,4,5-trimethoxyphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2841239.png)

![N-[2-amino-2-(2,4-difluorophenyl)ethyl]-4-nitrobenzene-1-sulfonamide hydrochloride](/img/structure/B2841240.png)

![8-(3-Chloro-4-methylphenyl)-1-methyl-3-prop-2-enyl-1,3,5-trihydroimidazolidino [1,2-h]purine-2,4-dione](/img/structure/B2841242.png)

![Dimethyl [4,4'-bipyridine]-2,2'-dicarboxylate](/img/structure/B2841246.png)

![Methyl 5-(((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)methyl)furan-2-carboxylate](/img/structure/B2841248.png)